5-bromo-3-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE is a complex organic compound that features a combination of indole, pyrazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a diketone. This intermediate is then subjected to further reactions to introduce the indole and phenyl groups. The final step often involves bromination to introduce the bromo group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole.
Uniqueness
5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE is unique due to its combination of indole, pyrazole, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18BrN3O3 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
5-bromo-3-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)pyrazol-1-yl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C24H18BrN3O3/c1-31-16-9-6-14(7-10-16)20-13-21(17-4-2-3-5-22(17)29)28(27-20)23-18-12-15(25)8-11-19(18)26-24(23)30/h2-13,23,29H,1H3,(H,26,30) |
InChI Key |
BRUQBCCPAQGIDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3O)C4C5=C(C=CC(=C5)Br)NC4=O |
Origin of Product |
United States |
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